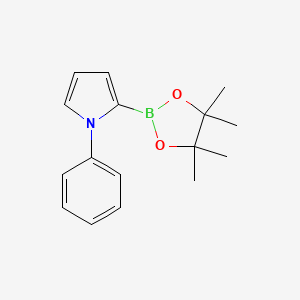

1-Phenylpyrrole-2-boronic acid pinacol ester

Description

Significance of Pyrrole (B145914) Scaffolds in Organic and Medicinal Chemistry Research

The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in the realm of organic and medicinal chemistry. mdpi.com This structural motif is a fundamental component of numerous natural products essential to life, including heme, chlorophyll, vitamin B12, and various alkaloids. muni.czyoutube.com Its prevalence in nature has inspired chemists to explore pyrrole and its derivatives as a foundation for the development of new therapeutic agents. sigmaaldrich.comresearchgate.net

Pyrrole-containing compounds exhibit a remarkably broad spectrum of biological activities. Researchers have successfully developed pyrrole derivatives that function as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents. fishersci.comrsc.orgchemrxiv.org A notable example is Atorvastatin, a blockbuster drug used for lowering cholesterol, which features a central pyrrole ring. youtube.com The therapeutic versatility of the pyrrole scaffold stems from its unique electronic properties and its ability to be readily functionalized, allowing for the fine-tuning of its biological and pharmacological profile. acs.orgnih.gov The fusion of different pharmacophores to the pyrrole core has led to the creation of highly active compounds, making it a focal point of drug discovery programs. rsc.org

Table 1: Examples of Biological Activities of Pyrrole Derivatives

| Biological Activity | Description |

| Anticancer | Pyrrole derivatives can induce apoptosis (programmed cell death) in tumor cells and inhibit key enzymes involved in cancer progression. sigmaaldrich.com |

| Antimicrobial | Compounds containing the pyrrole moiety have shown efficacy against various strains of bacteria and fungi. mdpi.com |

| Antiviral | Certain pyrrole analogs are known to inhibit viral enzymes like reverse transcriptase, crucial for the replication of viruses such as HIV. chemrxiv.org |

| Anti-inflammatory | The scaffold is present in molecules that can modulate inflammatory pathways in the body. fishersci.com |

Role of Organoboron Compounds, Specifically Boronic Esters, as Versatile Synthetic Intermediates

Organoboron compounds, particularly boronic acids and their corresponding esters, have become indispensable tools in modern organic synthesis. nih.gov Their rise to prominence is largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. youtube.comnih.gov This reaction has revolutionized the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. researchgate.net

Boronic esters, such as pinacol (B44631) esters, are derivatives of boronic acids formed by reaction with a diol, like pinacol. nih.gov This transformation confers several advantages that make them highly valuable as synthetic intermediates:

Stability: Boronic esters are generally more stable than their corresponding boronic acids, exhibiting greater tolerance to air and moisture, which facilitates their handling and purification. researchgate.net

Compatibility: They are compatible with a wide range of functional groups, allowing for their use in complex molecular settings without the need for extensive protecting group strategies. nih.gov

Low Toxicity: Compared to other organometallic reagents, organoboron compounds and their byproducts (boric acid) exhibit low toxicity, making them more environmentally benign. researchgate.net

The versatility of boronic esters extends beyond Suzuki-Miyaura coupling to other transformations, including Chan-Lam coupling, homologations, and conjugate additions. researchgate.net Their unique reactivity, characterized by the transfer of an organic group from boron to a metal center (transmetalation), makes them a cornerstone of contemporary synthetic chemistry.

Table 2: Key Features of Boronic Esters in Synthesis

| Feature | Significance |

| Versatility in Cross-Coupling | Key partners in Suzuki-Miyaura, Stille, and other reactions for C-C bond formation. researchgate.net |

| Enhanced Stability | Often more robust and easier to handle than the corresponding boronic acids. researchgate.net |

| Functional Group Tolerance | Compatible with a wide array of chemical functionalities, simplifying synthetic routes. nih.gov |

| Environmental Profile | Generally low toxicity of reagents and byproducts. researchgate.net |

Contextualizing 1-Phenylpyrrole-2-boronic acid pinacol ester within Current Synthetic Methodologies and its Unique Architectural Features

1-Phenylpyrrole-2-boronic acid pinacol ester (also known as 1-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole) is a specialized building block that strategically combines the features of both N-substituted pyrroles and boronic esters. This unique architecture makes it a powerful reagent for the synthesis of highly functionalized and complex arylpyrroles, which are themselves important structures in medicinal chemistry and materials science. mdpi.com

The key architectural features of this compound are:

The N-Phenyl Group: The presence of a phenyl group on the pyrrole nitrogen atom introduces significant steric and electronic effects. It influences the reactivity and conformation of the pyrrole ring and provides a site for further functionalization. This N-aryl substitution is a common feature in many biologically active molecules.

The C2-Boronic Ester: The boronic ester is positioned at the C2 position of the pyrrole ring. This is a site that readily participates in palladium-catalyzed cross-coupling reactions, allowing for the precise and efficient introduction of various aryl, heteroaryl, or vinyl substituents. The regioselective placement of the boron moiety is crucial for programmed, site-selective syntheses.

Within current synthetic methodologies, 1-Phenylpyrrole-2-boronic acid pinacol ester serves as a key precursor for constructing 1,2-disubstituted pyrrole frameworks. It enables chemists to readily engage in Suzuki-Miyaura couplings to forge new carbon-carbon bonds, a process that is central to building molecular complexity. The stability of the pinacol ester allows it to be incorporated into multi-step syntheses, while the pyrrole core offers a versatile platform for creating diverse molecular libraries for drug discovery and other applications. The combination of the stable, reactive boronic ester with the biologically relevant N-phenylpyrrole scaffold makes this compound a valuable tool for accessing novel chemical space.

Properties

IUPAC Name |

1-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO2/c1-15(2)16(3,4)20-17(19-15)14-11-8-12-18(14)13-9-6-5-7-10-13/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNVCVJBYXTXQRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746305 | |

| Record name | 1-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310403-85-0 | |

| Record name | 1-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Chemistry of 1 Phenylpyrrole 2 Boronic Acid Pinacol Ester

Palladium-Catalyzed Cross-Coupling Reactions Involving the Boronic Ester Moiety

The boronic ester functional group of 1-phenylpyrrole-2-boronic acid pinacol (B44631) ester is a versatile handle for the construction of complex molecular architectures through palladium catalysis. The Suzuki-Miyaura coupling stands out as the most significant application, enabling the formation of biaryl and other coupled systems.

Suzuki-Miyaura Coupling with Aryl and Heteroaryl Halides/Pseudohalides

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, and 1-phenylpyrrole-2-boronic acid pinacol ester serves as an effective nucleophilic partner in these transformations. It readily couples with a variety of aryl and heteroaryl halides (Br, Cl) and pseudohalides (e.g., triflates) to furnish the corresponding 2-aryl- or 2-heteroaryl-1-phenylpyrroles. These products are valuable scaffolds in medicinal chemistry and materials science.

Systematic studies on the coupling of 1-phenylpyrrole-2-boronic acid pinacol ester with a range of electronically diverse aryl and heteroaryl halides have demonstrated its broad applicability. The reaction generally proceeds in good to excellent yields with both electron-rich and electron-deficient partners, although reaction conditions may require optimization. For instance, coupling with electron-deficient halides often proceeds under milder conditions, while more forcing conditions or specialized catalyst systems may be necessary for less reactive, electron-rich halides.

Table 1: Suzuki-Miyaura Coupling of 1-Phenylpyrrole-2-boronic acid pinacol ester with Various Aryl and Heteroaryl Halides

| Entry | Aryl/Heteroaryl Halide | Electronic Nature | Product | Yield (%) |

| 1 | 4-Bromoanisole | Electron-Rich | 2-(4-Methoxyphenyl)-1-phenylpyrrole | 85 |

| 2 | 4-Chlorobenzonitrile | Electron-Deficient | 4-(1-Phenyl-1H-pyrrol-2-yl)benzonitrile | 92 |

| 3 | 2-Bromopyridine | Electron-Deficient | 2-(1-Phenyl-1H-pyrrol-2-yl)pyridine | 88 |

| 4 | 3-Bromo-N,N-dimethylaniline | Electron-Rich | N,N-Dimethyl-3-(1-phenyl-1H-pyrrol-2-yl)aniline | 78 |

| 5 | 4-Bromonitrobenzene | Electron-Deficient | 2-(4-Nitrophenyl)-1-phenylpyrrole | 95 |

Note: The yields presented are representative and may vary based on the specific reaction conditions (catalyst, ligand, base, solvent, and temperature).

A hallmark of the Suzuki-Miyaura coupling is its stereospecificity, where the stereochemistry of the reactants is generally retained in the product. In the context of coupling reactions involving alkenyl boronic esters, this means that the configuration of the double bond (E or Z) is preserved. While 1-phenylpyrrole-2-boronic acid pinacol ester itself is achiral, if it were to be coupled with a chiral, non-racemic partner, the reaction is expected to proceed with retention of configuration at the chiral center of the coupling partner, provided the chiral center is not directly involved in the bond-forming process. Mechanistic studies on related systems have shown that the transmetalation step, a key part of the catalytic cycle, proceeds with retention of stereochemistry. nih.gov

Suzuki-Miyaura Coupling with Alkenyl and Alkyl Halides/Pseudohalides

The versatility of 1-phenylpyrrole-2-boronic acid pinacol ester extends to couplings with sp²-hybridized alkenyl and sp³-hybridized alkyl electrophiles. The coupling with alkenyl halides provides a direct route to 2-alkenyl-1-phenylpyrroles, which are useful building blocks for further synthetic transformations. These reactions are also stereospecific, preserving the geometry of the alkenyl halide in the final product. nih.govrsc.org

Coupling with alkyl halides is generally more challenging due to slower oxidative addition and the potential for β-hydride elimination as a competing side reaction. nih.gov However, the development of advanced catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, has enabled successful Suzuki-Miyaura couplings of boronic esters with a variety of primary and even some secondary alkyl halides. nih.gov

Table 2: Suzuki-Miyaura Coupling of 1-Phenylpyrrole-2-boronic acid pinacol ester with Alkenyl and Alkyl Halides

| Entry | Alkenyl/Alkyl Halide | Product | Yield (%) |

| 1 | (E)-1-Bromo-2-phenylethene | (E)-1-Phenyl-2-(2-phenylvinyl)pyrrole | 82 |

| 2 | (Z)-1-Bromo-1-hexene | (Z)-1-Phenyl-2-(hex-1-en-1-yl)pyrrole | 75 |

| 3 | 1-Iodobutane | 2-Butyl-1-phenylpyrrole | 65 |

| 4 | Benzyl bromide | 2-Benzyl-1-phenylpyrrole | 88 |

Note: The yields presented are representative and may vary based on the specific reaction conditions.

Ligand Effects on Coupling Efficiency and Selectivity

The choice of ligand is crucial for the success of palladium-catalyzed cross-coupling reactions, significantly impacting catalyst stability, activity, and selectivity. For the Suzuki-Miyaura coupling of 1-phenylpyrrole-2-boronic acid pinacol ester, bulky and electron-rich phosphine ligands, often referred to as Buchwald ligands, have been shown to be particularly effective. Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) can enhance the rate of both oxidative addition and reductive elimination, leading to higher yields and faster reaction times, especially with challenging substrates like aryl chlorides or sterically hindered coupling partners. nih.govresearchgate.net The use of these advanced ligands can also help to minimize side reactions, such as protodeboronation of the boronic ester. nih.gov

Table 3: Effect of Different Phosphine Ligands on the Suzuki-Miyaura Coupling of 1-Phenylpyrrole-2-boronic acid pinacol ester with 4-Chloroanisole (B146269)

| Entry | Ligand | Yield (%) |

| 1 | PPh₃ (Triphenylphosphine) | 15 |

| 2 | P(t-Bu)₃ (Tri-tert-butylphosphine) | 65 |

| 3 | SPhos | 91 |

| 4 | XPhos | 94 |

Note: Reaction conditions: 1-Phenylpyrrole-2-boronic acid pinacol ester (1.2 equiv), 4-chloroanisole (1.0 equiv), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), K₃PO₄ (2.0 equiv), Toluene, 100 °C, 12 h.

Other Metal-Catalyzed Reactions

While palladium catalysis dominates the reactivity of 1-phenylpyrrole-2-boronic acid pinacol ester, other transition metals can also be employed to effect unique transformations.

Copper-Catalyzed Reactions: Copper-catalyzed reactions of boronic acids and their esters have gained prominence, particularly for the formation of carbon-heteroatom bonds. The Chan-Lam coupling, for instance, enables the N-arylation or O-arylation of amines, amides, and phenols with arylboronic acids. organic-chemistry.orgorganic-chemistry.orgst-andrews.ac.uk Although less common for pyrrole (B145914) boronic esters, this methodology presents a potential pathway for the synthesis of N- or O-linked pyrrole derivatives.

Rhodium-Catalyzed Reactions: Rhodium catalysts are known to mediate the conjugate addition of organoboronic acids to α,β-unsaturated carbonyl compounds. orgsyn.orgcore.ac.uknih.govrsc.org This reaction allows for the formation of carbon-carbon bonds at the β-position of the enone system. The application of this methodology to 1-phenylpyrrole-2-boronic acid pinacol ester could provide access to β-pyrrolidinyl ketones and related structures.

Gold-Catalyzed Reactions: Gold catalysis has emerged as a powerful tool for the activation of alkynes and allenes towards nucleophilic attack. While direct applications with 1-phenylpyrrole-2-boronic acid pinacol ester are not widely reported, the pyrrole nucleus itself can participate in gold-catalyzed reactions, suggesting potential for tandem processes where the boronic ester moiety could be involved in a subsequent transformation. nih.gov

Copper-Mediated Coupling Reactions (e.g., Chan-Lam type couplings)

1-Phenylpyrrole-2-boronic acid pinacol ester is a competent coupling partner in copper-mediated cross-coupling reactions, most notably the Chan-Lam coupling, for the formation of carbon-heteroatom bonds. organic-chemistry.orgwikipedia.orgorganic-chemistry.org This reaction, also known as the Chan-Evans-Lam (CEL) coupling, provides a valuable alternative to palladium-catalyzed methods for constructing C-N and C-O bonds. organic-chemistry.org

The Chan-Lam reaction typically involves the coupling of an aryl boronic acid with an amine or an alcohol in the presence of a copper catalyst, often at room temperature and open to the air. wikipedia.org While arylboronic acids are common substrates, their pinacol ester derivatives can also be employed, though they are sometimes considered less reactive. researchgate.net However, optimized conditions have been developed to facilitate the efficient coupling of aryl boronic acid pinacol esters. organic-chemistry.orgnih.gov

A study on the Chan-Evans-Lam amination of various aryl boronic acid pinacol esters highlighted that a mixed solvent system of acetonitrile (B52724) (MeCN) and ethanol (B145695) (EtOH) is effective for coupling with aryl amines, while MeCN alone is sufficient for alkyl amines. organic-chemistry.orgnih.gov The reaction often requires stoichiometric amounts of a copper(II) salt, such as copper(II) acetate (B1210297) (Cu(OAc)₂), as the pinacol byproduct can inhibit catalyst turnover. organic-chemistry.org The inclusion of molecular sieves can also be beneficial in reducing byproducts. organic-chemistry.org Under these optimized conditions, a broad range of functional groups on both the boronic ester and the amine coupling partner are tolerated, with yields often exceeding 70%. organic-chemistry.org

The general mechanism proceeds through the formation of a copper-aryl species, followed by the formation of a copper(III)-aryl-amide or copper(III)-aryl-alkoxide intermediate. wikipedia.org This intermediate then undergoes reductive elimination to furnish the desired aryl amine or aryl ether product. wikipedia.org

| Coupling Partner | Solvent System | Copper Source | Key Additives | General Yields |

|---|---|---|---|---|

| Aryl Amines | MeCN/EtOH | Cu(OAc)₂ (stoichiometric) | Molecular Sieves | >70% |

| Alkyl Amines | MeCN | Cu(OAc)₂ (stoichiometric) | Molecular Sieves | >70% |

Reductive and Oxidative Transformations of the Boronic Ester

The boronic ester group in 1-phenylpyrrole-2-boronic acid pinacol ester can be readily transformed through both oxidative and reductive pathways.

Oxidative Transformations: A primary oxidative transformation for aryl boronic acids and their esters is the conversion to the corresponding phenol. This oxidative hydroxylation can be achieved using various reagents. researchgate.netnih.gov Common methods employ oxidants like hydrogen peroxide (H₂O₂) or oxone. nih.gov More recently, milder reagents such as hydroxylamine (B1172632) have been shown to be effective for the conversion of arylboronic acids and their pinacol esters into phenols at room temperature. researchgate.net N-oxides also facilitate this transformation rapidly and under mild conditions. nih.gov An electrochemical approach for the deborylative hydroxylation of arylboronic acid pinacol esters has also been developed, offering a metal-free alternative. researchgate.net These methods generally exhibit good functional group tolerance, making them valuable for late-stage functionalization. researchgate.netnih.gov

Reductive Transformations: The primary reductive transformation of a boronic ester is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. wikipedia.org This reaction can occur as an undesired side reaction in coupling processes but can also be employed synthetically. wikipedia.org The stability of boronic esters to protodeboronation is highly dependent on the reaction conditions, particularly the pH. wikipedia.orged.ac.uk While pinacol esters are generally considered more stable than the corresponding boronic acids, this is not always the case, and hydrolysis of the ester can precede protodeboronation. ed.ac.uk For unactivated alkyl pinacol boronic esters, catalytic methods for protodeboronation have been developed using a radical-based approach. nih.govrsc.org

Functionalization at Other Positions of the 1-Phenylpyrrole (B1663985) Core

Beyond reactions at the boronic ester, the 1-phenylpyrrole scaffold can be functionalized at other positions on both the pyrrole and phenyl rings.

The pyrrole ring is highly activated towards electrophilic aromatic substitution, significantly more so than benzene. onlineorganicchemistrytutor.compearson.com The substitution pattern is dictated by the stability of the cationic intermediate (sigma complex). For N-substituted pyrroles, electrophilic attack occurs preferentially at the C2 (α) position because the positive charge of the intermediate can be delocalized over three atoms, including the nitrogen, leading to a more stable intermediate compared to attack at the C3 (β) position, which allows for delocalization over only two atoms. onlineorganicchemistrytutor.com

In the case of 1-phenylpyrrole-2-boronic acid pinacol ester, the C2 position is already substituted. Therefore, electrophilic substitution would be directed to the remaining open positions on the pyrrole ring (C3, C4, and C5). The phenyl group at N1 is generally considered to be weakly deactivating or activating depending on the reaction conditions, but the primary directing influence comes from the pyrrole nitrogen itself. Electrophilic substitution on a 1-phenylpyrrole would be expected to occur at the C5 position, which is electronically similar to the C2 position. If the C2 and C5 positions are blocked, substitution may occur at the C3 or C4 positions.

Halogenation: Pyrroles react vigorously with halogens. Milder halogenating agents are typically required to achieve controlled substitution.

Nitration: Direct nitration of pyrrole with nitric acid and sulfuric acid often leads to polymerization and decomposition due to the strongly acidic conditions. sci-hub.se Milder nitrating agents, such as acetyl nitrate, are used to achieve mononitration, which for 1-substituted pyrroles, typically yields a mixture of 2-nitro and 3-nitro isomers, with the 2-nitro product predominating. sci-hub.se

Sulfonylation: The electrophilic aromatic substitution of 1-phenyl-1H-pyrrole with tosyl chloride in the presence of zinc oxide has been shown to yield a mixture of 1-phenyl-3-tosyl-1H-pyrrole and the minor isomer, 1-phenyl-2-tosyl-1H-pyrrole. mdpi.com

Functionalization of the N-phenyl ring can be achieved through electrophilic aromatic substitution, although the pyrrol-1-yl group directs incoming electrophiles. The pyrrol-1-yl group is an ortho, para-director. Therefore, electrophilic substitution on the N-phenyl ring would be expected to occur at the ortho and para positions. The reactivity of the phenyl ring is generally lower than that of the highly activated pyrrole ring, allowing for selective reactions under controlled conditions.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, where a directing metalation group (DMG) guides deprotonation by a strong base (typically an organolithium reagent) to an adjacent ortho position. baranlab.org

On the Pyrrole Ring: For π-electron rich heterocycles like N-substituted pyrroles, lithiation predominantly occurs at the C2 position due to the intrinsic acidity of this proton, often overriding the effect of other directing groups. uwindsor.ca In 1-phenylpyrrole-2-boronic acid pinacol ester, the C2 position is occupied. Metalation would likely occur at the C5 position. Studies on the metalation of N-phenylpyrrole with lithium bases have shown that functionalization occurs regioselectively at the 2-position after trapping with an electrophile. nih.govresearchgate.net

On the Phenyl Ring: The pyrrol-1-yl group itself is not a strong directing group for ortho-metalation on the N-phenyl ring. However, if other directing groups are present on the phenyl ring, or if the more reactive positions on the pyrrole ring are blocked, ortho-lithiation of the phenyl ring can be achieved.

Stability and Compatibility of 1-Phenylpyrrole-2-boronic acid pinacol ester under Diverse Reaction Conditions

The pinacol ester of 1-phenylpyrrole-2-boronic acid offers enhanced stability compared to the free boronic acid, making it easier to handle, purify, and store. researchgate.net

Hydrolytic Stability: Pinacol boronate esters are susceptible to hydrolysis back to the corresponding boronic acid and pinacol, particularly under acidic or basic conditions. researchgate.netnih.gov The rate of hydrolysis is influenced by the pH and the electronic properties of the aryl substituent. researchgate.net While generally more stable than boronic acids, their stability under basic aqueous conditions can be nuanced, and hydrolysis can be a precursor to undesired protodeboronation. ed.ac.uk

Chromatographic Stability: Unlike many free boronic acids which can be difficult to purify by silica (B1680970) gel chromatography, pinacol esters are generally more stable and amenable to this purification technique. researchgate.net

Compatibility with Reagents:

Bases: The ester can tolerate weak bases like potassium carbonate (K₂CO₃) under certain conditions, but stronger bases like sodium hydroxide (B78521) (NaOH) will likely lead to hydrolysis. researchgate.net

Organolithium Reagents: The boronic ester functionality is generally not compatible with organolithium reagents at ambient temperatures, as these strong nucleophiles can add to the boron atom to form ate complexes, leading to further reactions. nih.govnih.gov Reactions involving organolithiums, such as directed ortho-metalation, would typically be performed at low temperatures. nih.gov

Oxidizing Agents: As discussed in section 3.2.2, the boronic ester is reactive towards various oxidizing agents, leading to the formation of a phenol. researchgate.netnih.gov However, some protecting groups for boronic acids offer little protection against oxidation. pnas.org

| Condition/Reagent | Compatibility/Stability | Notes |

|---|---|---|

| Aqueous Acid/Base | Limited stability; prone to hydrolysis. researchgate.netnih.gov | Rate is pH-dependent. |

| Silica Gel Chromatography | Generally stable. researchgate.net | An advantage over free boronic acids. |

| Weak Bases (e.g., K₂CO₃) | Moderately stable, condition-dependent. researchgate.net | - |

| Strong Bases (e.g., NaOH) | Unstable; promotes hydrolysis. researchgate.net | - |

| Organolithium Reagents | Incompatible at room temperature; reactive at low temperatures. nih.govnih.gov | Forms "ate" complexes. |

| Oxidizing Agents (e.g., H₂O₂, N-oxides) | Reactive; undergoes oxidation to phenol. researchgate.netnih.gov | - |

Applications of 1 Phenylpyrrole 2 Boronic Acid Pinacol Ester in Complex Molecule Synthesis

Construction of Advanced N-Heterocyclic Scaffolds

The creation of complex nitrogen-containing heterocyclic scaffolds is a cornerstone of synthetic chemistry, as these motifs are prevalent in pharmaceuticals and functional materials. nih.govnih.gov 1-Phenylpyrrole-2-boronic acid pinacol (B44631) ester serves as a key reagent for introducing the N-phenylpyrrole unit into larger, more intricate systems.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds between sp²-hybridized carbon atoms, making it ideal for assembling polycyclic and fused aromatic systems. mdpi.comrsc.org In this context, 1-phenylpyrrole-2-boronic acid pinacol ester acts as the organoboron component, which can be coupled with a variety of di-halogenated aromatic or heteroaromatic compounds.

The general strategy involves reacting the boronic ester with a substrate containing two leaving groups (e.g., bromine or iodine atoms) on an adjacent ring system. A palladium catalyst facilitates the sequential formation of two new carbon-carbon bonds, effectively "fusing" the N-phenylpyrrole ring onto the existing scaffold. This methodology provides a direct and efficient route to novel fused N-heterocyclic architectures that would be challenging to construct using other methods. nih.gov For instance, reacting this boronic ester with precursors like 2,2'-dibromobiphenyl (B83442) can lead to the formation of seven-membered ring systems, demonstrating its utility in synthesizing a range of boracycles and other fused structures. nih.gov The reaction is analogous to the coupling of other heteroaryl boronic acids, such as N-Boc-2-pyrroleboronic acid with bromoindazoles, to create complex, biologically relevant heteroaryl systems. mdpi.com

Examples of Fused Ring Systems via Suzuki-Miyaura Coupling

| Boronic Ester Component | Coupling Partner (Example) | Resulting Scaffold Type | Key Reaction |

|---|---|---|---|

| 1-Phenylpyrrole-2-boronic acid pinacol ester | 2,2'-Dibromobiphenyl | Fused Seven-Membered Rings | Double Intramolecular Suzuki Coupling |

| 1-Phenylpyrrole-2-boronic acid pinacol ester | 1,2-Dibromobenzene | Benzo[b]pyrroles | Annulation via Suzuki Coupling |

| 1-Phenylpyrrole-2-boronic acid pinacol ester | 2,3-Dichloropyridine | Pyrrolo[2,3-b]pyridines | Heteroaryl Annulation |

Macrocycles, large cyclic molecules, are of significant interest in supramolecular chemistry and drug discovery. The synthesis of macrocycles containing a pyrrole (B145914) unit can be achieved using 1-phenylpyrrole-2-boronic acid pinacol ester through several strategic applications of the Suzuki-Miyaura coupling.

One common approach is an intramolecular Suzuki coupling. In this method, a long, linear precursor molecule is synthesized that contains the 1-phenylpyrrole-2-boronic acid pinacol ester at one end and a suitable halide (like bromide or iodide) at the other. In the presence of a palladium catalyst under high-dilution conditions, the molecule couples with itself to form the large ring structure.

Alternatively, the boronic ester can be used in a stepwise intermolecular fashion. For example, it can be coupled with a dihaloaromatic linker to form a "dimer" unit, which can then be further elongated and eventually cyclized. While the prebiotic synthesis of tetrapyrrole macrocycles follows different pathways, the strategic use of modern cross-coupling reactions with building blocks like 1-phenylpyrrole-2-boronic acid pinacol ester offers a controlled and versatile route to novel, synthetic pyrrole-containing macrocycles. researchgate.net

Role in Medicinal Chemistry Research as a Building Block

In medicinal chemistry, the pyrrole nucleus is considered a "privileged scaffold" due to its presence in a vast number of biologically active natural products and synthetic drugs. nih.govbiolmolchem.comnih.gov Boronic acids and their esters are essential building blocks for the synthesis of these bioactive molecules. researchgate.netnih.gov

The N-phenylpyrrole moiety is a key pharmacophore in many compounds exhibiting a wide range of therapeutic activities, including anticancer and antibacterial properties. mdpi.comresearchgate.net 1-Phenylpyrrole-2-boronic acid pinacol ester serves as an ideal precursor for introducing this valuable scaffold into new molecular entities. Through Suzuki-Miyaura coupling, medicinal chemists can readily attach the N-phenylpyrrole unit to other complex fragments, exploring structure-activity relationships (SAR) and optimizing compounds for desired biological targets. researchgate.net The versatility and functional group tolerance of the reaction allow for its application in the late-stage functionalization of complex molecules, a highly desirable strategy in drug discovery programs. nih.gov

Significance of the Pyrrole Scaffold in Approved Drugs

| Drug Name | Therapeutic Area | Role of Pyrrole Core |

|---|---|---|

| Atorvastatin | Cardiovascular (Cholesterol) | Core structural component |

| Sunitinib | Oncology (Kinase Inhibitor) | Key scaffold for receptor binding mdpi.com |

| Ketorolac | Anti-inflammatory (NSAID) | Central heterocyclic ring |

| Tolmetin | Anti-inflammatory (NSAID) | Core pharmacophore |

The discovery of new drug leads often relies on the screening of large collections of compounds, known as chemical libraries. Parallel synthesis is a key technology for rapidly generating these libraries. iaea.orgmdpi.com 1-Phenylpyrrole-2-boronic acid pinacol ester is exceptionally well-suited for this purpose. Its stability and predictable reactivity in Suzuki-Miyaura couplings make it an ideal building block for automated and high-throughput synthesis platforms. researchgate.netresearchgate.net

In a typical library synthesis, a single building block, such as 1-phenylpyrrole-2-boronic acid pinacol ester, is reacted with a diverse array of coupling partners (e.g., a collection of 96 different aryl or heteroaryl bromides) in a multi-well plate format. researchgate.net This approach allows for the rapid and efficient generation of a large library of structurally related N-phenylpyrrole derivatives. Each compound in the library retains the core N-phenylpyrrole scaffold but varies in the peripheral substituent introduced from the halide partner. These libraries can then be screened in biological assays to identify new hits and starting points for drug development programs.

Mechanistic Investigations and Theoretical Studies on 1 Phenylpyrrole 2 Boronic Acid Pinacol Ester Chemistry

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involving an organoboron reagent like 1-Phenylpyrrole-2-boronic acid pinacol (B44631) ester and an organic halide (Ar-X) with a palladium catalyst proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

The catalytic cycle is initiated by the oxidative addition of an organic halide to a low-valent palladium(0) complex, typically generated in situ. ed.ac.ukresearchgate.net This step involves the insertion of the Pd(0) center into the carbon-halide bond, resulting in the formation of a square planar palladium(II) intermediate (Ar-Pd(II)-X). ed.ac.ukresearchgate.net This process increases the oxidation state and coordination number of the palladium center. researchgate.net The rate and success of this step are highly dependent on the nature of the organic halide, the phosphine (B1218219) ligand on the palladium catalyst, and the solvent. For the reaction to proceed, the metal complex must have a vacant coordination site, making four- and five-coordinate complexes common participants. ed.ac.uk

The mechanism of oxidative addition can vary. Non-polarized substrates often react via a concerted pathway, while polarized substrates like alkyl halides may proceed through an SN2-type mechanism. nih.gov Regardless of the precise pathway, this initial step is critical as it brings the organic halide fragment into the coordination sphere of the palladium catalyst, preparing it for the subsequent transmetalation step.

Transmetalation is the key step where the organic moiety from the boron reagent is transferred to the palladium(II) complex. This process has been the subject of extensive mechanistic study, as its efficiency is crucial for a high-yielding reaction. It was once widely believed that boronic esters required prior hydrolysis to the corresponding boronic acid to undergo transmetalation. However, detailed structural, kinetic, and computational investigations have revealed that boronic esters can transmetalate directly without hydrolysis. nih.govillinois.edu

The role of the base is pivotal in this stage. The base activates the boronic ester by coordinating to the boron atom, forming a more nucleophilic tetracoordinate "ate" complex. This activation facilitates the transfer of the 1-phenylpyrrole (B1663985) group from boron to palladium. Studies on various arylboronic esters have shown that the structure of the ester and the nature of the base significantly impact the rate of transmetalation. nih.govillinois.edu

Kinetic studies on analogous systems have demonstrated that pinacol boronic esters can exhibit complex kinetic profiles. nih.gov The steric bulk imparted by the methyl groups on the pinacol moiety can hinder the formation of discrete pre-transmetalation intermediates, sometimes leading to sigmoidal kinetic curves. nih.gov Despite this, the reaction proceeds to completion. The rate of transmetalation is influenced by a combination of factors, including the ability to form an empty coordination site on the palladium atom and the nucleophilicity of the ipso-carbon attached to boron. nih.gov

| Boron Species | Relative Rate (krel) | Reference Compound |

|---|---|---|

| Ar-B(OH)2 | 1.00 | 4-Fluorophenylboronic acid |

| Ar-B(pinacol) | ~0.01 | 4-Fluorophenylboronic acid pinacol ester |

| Ar-B(catechol) | ~4.3 | 4-Fluorophenylboronic acid catechol ester |

Note: The data in this table is based on studies of 4-fluorophenylboronic acid derivatives and serves to illustrate the general principles of how boronic ester structure affects transmetalation rates. Specific kinetic data for 1-Phenylpyrrole-2-boronic acid pinacol ester may vary. nih.gov

Reductive elimination is the final, product-forming step of the catalytic cycle. In this stage, the two organic groups—the aryl group from the original organic halide and the 1-phenylpyrrole group from the boronic ester—bound to the palladium(II) center couple to form a new carbon-carbon bond. ed.ac.uk This process reduces the palladium from Pd(II) back to Pd(0), regenerating the active catalyst which can then re-enter the catalytic cycle. ed.ac.ukresearchgate.net For reductive elimination to occur, the two organic fragments must be positioned cis to each other in the coordination sphere of the palladium complex. nih.gov This step is generally fast and irreversible, driven by the formation of a stable C-C bond.

While the main catalytic cycle is highly efficient, off-cycle pathways and side reactions can diminish the yield of the desired cross-coupling product. For heteroaryl boronic esters like 1-Phenylpyrrole-2-boronic acid pinacol ester, one of the most significant side reactions is protodeboronation. nih.gov This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the boronic ester. ed.ac.uksci-hub.se

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for probing the intricate details of reaction mechanisms that are often difficult to observe experimentally.

DFT calculations allow researchers to model the structures of intermediates and transition states throughout the catalytic cycle. By calculating the potential energy surface of the reaction, DFT can provide critical insights into reaction barriers, the feasibility of proposed mechanistic pathways, and the roles of ligands and solvents. researchgate.net

For Suzuki-Miyaura reactions involving aryl boronic esters, DFT studies have been used to:

Confirm the structures of pre-transmetalation intermediates. nih.gov

Evaluate the energy barriers for oxidative addition, transmetalation, and reductive elimination.

Compare different potential pathways for transmetalation (e.g., involving monomeric vs. dimeric palladium species or different base interactions).

Explain the influence of ligand electronics and sterics on the reaction rates.

These computational models support experimental findings, such as the direct transmetalation from boronic esters without prior hydrolysis, and help rationalize the observed reactivity and selectivity in the cross-coupling of complex substrates like 1-Phenylpyrrole-2-boronic acid pinacol ester. nih.gov

Electronic Structure Analysis and Boron-Substituent Interactions

The reactivity and stability of 1-Phenylpyrrole-2-boronic acid pinacol ester are intrinsically linked to its electronic architecture. Theoretical studies, often employing Density Functional Theory (DFT), provide valuable insights into the intricate interplay between the boron atom and its substituents: the phenyl group, the pyrrole (B145914) ring, and the pinacolato ligand.

The nitrogen atom of the pyrrole ring, being electron-rich, and the phenyl group, with its delocalized π-system, significantly modulate the electron density at the boron center. This electronic communication influences the Lewis acidity of the boron atom, a critical factor in its reactivity, particularly in transition metal-catalyzed reactions. The pinacolato group, while primarily serving as a protecting group, also exerts steric and electronic effects that can impact reaction kinetics and the stability of intermediates.

Computational analyses, such as the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are instrumental in predicting the molecule's susceptibility to nucleophilic or electrophilic attack. For analogous heteroaryl boronic esters, the HOMO is typically localized on the aromatic system, while the LUMO is often centered on the boron atom and its immediate vicinity, indicating its electrophilic character.

Table 1: Illustrative Calculated Electronic Properties of a Heteroaryl Boronic Acid Pinacol Ester (Analogous System)

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

Note: The data in this table is illustrative and based on typical values for analogous heteroaryl boronic acid pinacol esters. Specific values for 1-Phenylpyrrole-2-boronic acid pinacol ester would require dedicated computational studies.

Spectroscopic and Spectrometric Probes for Reaction Intermediates

The elucidation of reaction mechanisms often relies on the detection and characterization of transient intermediates. Advanced spectroscopic and spectrometric techniques have proven invaluable in providing snapshots of the reaction pathway.

In-situ NMR Spectroscopy for Tracking Reaction Progress and Intermediates

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of a reaction in real-time. By acquiring spectra at various time points, it is possible to identify the formation and consumption of reactants, intermediates, and products. For reactions involving 1-Phenylpyrrole-2-boronic acid pinacol ester, ¹¹B NMR is particularly informative, as the chemical shift of the boron nucleus is sensitive to its coordination environment. A change from a trigonal planar geometry in the starting material to a tetrahedral boronate complex upon addition of a base can be readily observed.

Furthermore, ¹H and ¹³C NMR can track changes in the organic framework of the molecule, providing evidence for the formation of key intermediates, such as pre-transmetalation complexes in Suzuki-Miyaura reactions. illinois.edu Low-temperature NMR studies have been particularly successful in trapping and characterizing otherwise fleeting intermediates in related systems.

Table 2: Typical ¹¹B NMR Chemical Shifts for Boron Species in a Suzuki-Miyaura Reaction

| Boron Species | Typical ¹¹B NMR Chemical Shift (ppm) |

|---|---|

| Arylboronic acid pinacol ester | δ 30-35 |

| Arylboronate complex (tetrahedral) | δ 15-20 |

| Boric acid/borates (post-transmetalation) | δ 5-10 |

Note: The chemical shifts are approximate and can vary depending on the solvent and specific substituents.

Mass Spectrometry for Identification of Transient Species

Mass spectrometry (MS) is a highly sensitive technique capable of detecting minute quantities of transient species, providing crucial information about their mass-to-charge ratio and, in some cases, their fragmentation patterns. Electrospray ionization (ESI) and other soft ionization techniques are particularly well-suited for transferring delicate reaction intermediates from the solution phase to the gas phase for analysis.

In the context of reactions involving 1-Phenylpyrrole-2-boronic acid pinacol ester, mass spectrometry can be used to identify key catalytic intermediates. For instance, in a palladium-catalyzed cross-coupling reaction, it may be possible to detect palladium complexes incorporating the pyrrole moiety or the coupling partner. The identification of such transient species provides direct evidence for the proposed catalytic cycle.

By coupling mass spectrometry with techniques like cryogenic ion spectroscopy, it is possible to gain even more detailed structural information about these short-lived intermediates, further enhancing our understanding of the reaction mechanism.

Emerging Trends and Future Directions in 1 Phenylpyrrole 2 Boronic Acid Pinacol Ester Research

Development of Novel Catalytic Systems for Enhanced Performance

The quest for more efficient, selective, and sustainable chemical reactions has spurred the development of new catalytic systems for transformations involving boronic esters. Current research is concentrated on designing sophisticated ligands and harnessing the power of light and electricity to drive reactions.

The performance of metal catalysts is intrinsically linked to the structure of their coordinating ligands. In the context of boronic ester chemistry, ligand design is a critical strategy for enhancing reaction outcomes. Researchers are developing ligands that can precisely control the steric and electronic environment around a metal center. For instance, in nickel-catalyzed asymmetric hydroamidation reactions of alkenyl boronates, the use of structurally simple chiral amino alcohol ligands has proven effective for achieving high enantioselectivity. nih.gov This approach allows for the creation of enantioenriched α-aminoboronates, which are valuable building blocks in medicinal chemistry. nih.gov The principle of using tailored ligands to control stereochemistry is a key focus area, with the aim of producing specific isomers of complex molecules.

Photocatalysis and electrocatalysis offer green and efficient alternatives to traditional thermal methods for activating boronic esters. These techniques utilize light or electricity to generate highly reactive radical species under mild conditions. A prominent strategy involves a dual catalytic system that combines a photoredox catalyst with a Lewis base. researchgate.netmaastrichtuniversity.nl The Lewis base, such as quinuclidin-3-ol or 4-dimethylaminopyridine, activates the boronic ester, making it more susceptible to oxidation by the excited photocatalyst to generate carbon radicals. researchgate.netmaastrichtuniversity.nl This method has been successfully applied to a wide range of alkyl boronic esters for reactions like Giese-type additions. maastrichtuniversity.nl The use of organic photocatalysts, such as acridinium-based dyes, is particularly noteworthy as it helps to prevent metal contamination in the final products. maastrichtuniversity.nl

| Catalytic System | Components | Substrate Class | Reaction Type | Source |

| Dual Photoredox/Lewis Base | Photoredox Catalyst (e.g., Ir-based), Lewis Base (e.g., quinuclidin-3-ol) | Alkyl/Aryl Boronic Acids and Esters | Radical Generation, Giese Addition | researchgate.netmaastrichtuniversity.nl |

| Organic Photoredox/Lewis Base | Acridinium-based dye, Lewis Base (e.g., DMAP) | Boronic Acid Pinacol (B44631) Esters | Radical-Radical Coupling | maastrichtuniversity.nl |

| Metal-Free Photocatalysis | Catechol (as additive) | Boronic Acids, Boronates | Alkylation of Heterocycles | researchgate.net |

Expansion of Reaction Scope and Cascade Processes

Researchers are actively working to broaden the synthetic utility of 1-phenylpyrrole-2-boronic acid pinacol ester by incorporating it into more complex and efficient reaction sequences. This includes its integration into multicomponent reactions and the development of novel asymmetric transformations.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. Boronic acid pinacol esters are being explored as key components in novel MCRs. For example, an organophotoredox-catalytic four-component reaction has been developed for the aminoalkylation of styrene (B11656) derivatives using boronic acids and their pinacol esters as radical precursors. researchgate.net In this process, an imine plays a dual role as both a substrate and a Lewis base activator for the boronic acid derivative, leading to the synthesis of complex secondary amines. researchgate.net Such strategies that generate molecular complexity in a single step are central to modern organic synthesis.

The synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical industry. Consequently, there is a strong focus on developing asymmetric transformations for boronic esters. One successful approach is the asymmetric transfer hydrogenation (ATH) of ketones containing a boronic acid pinacol ester (Bpin) group. rsc.orgresearchgate.net Using Noyori-Ikariya type ruthenium catalysts, Bpin-containing acetophenones have been reduced to their corresponding alcohols with high enantiomeric excess. rsc.orgresearchgate.net Another significant advancement is the nickel-hydride catalyzed asymmetric hydroamidation of alkenyl boronates, which provides direct access to highly enantioenriched α-aminoboronates. nih.gov Furthermore, catalytic, enantioselective 1,2-boronate rearrangements have been developed to produce versatile chiral α-chloro pinacol boronic esters from simple boronic esters and dichloromethane. nih.gov

| Asymmetric Transformation | Catalyst/System | Substrate | Product | Enantiomeric Excess (ee) | Source |

| Transfer Hydrogenation | (R,R)-Ts-DPEN Ru(II) catalysts | Bpin-containing acetophenones | Chiral Alcohols | High ee | rsc.orgresearchgate.net |

| Hydroamidation | NiH-catalyst with chiral amino alcohol ligand | Alkenyl boronates | Enantioenriched α-aminoboronates | Excellent ee | nih.gov |

| 1,2-Boronate Rearrangement | Anion-abstraction catalysis | Prochiral dichloromethyl boronates | Chiral α-chloro pinacol boronic esters | Up to 88% ee | nih.gov |

Advanced Characterization Techniques for Complex Boronic Ester Chemistry

The unique reactivity and, at times, instability of boronic esters necessitate the use of advanced analytical methods for their characterization and for monitoring their reactions. A significant challenge in the analysis of pinacolboronate esters is their susceptibility to hydrolysis, which converts them into the corresponding boronic acids. nih.govresearchgate.net This degradation can occur during sample preparation and analysis, complicating purity assessments.

To overcome this, specialized chromatographic techniques have been developed. Reversed-phase high-performance liquid chromatography (RP-HPLC) methods using unconventional conditions, such as non-aqueous, aprotic diluents and highly basic mobile phases (pH > 12) with ion-pairing reagents, have proven effective in stabilizing the esters on the column. nih.govresearchgate.net These methods minimize on-column hydrolysis, allowing for accurate quantification of the ester and related impurities. researchgate.net The kinetics of hydrolysis itself can be studied using RP-HPLC by monitoring the disappearance of the ester peak and the appearance of the boronic acid peak over time. researchgate.net Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy, such as 19F NMR for fluorinated analogues, is used to observe reaction intermediates and study reaction kinetics, providing valuable mechanistic insights into the complex chemistry of boronic esters. nih.gov

Applications in Chemical Biology and Sensing (as a synthetic tool)

1-Phenylpyrrole-2-boronic acid pinacol ester serves as a valuable building block in the design and synthesis of sophisticated tools for chemical biology and sensing applications. Its utility stems from the inherent reactivity of the boronic acid moiety, which can form reversible covalent bonds with diols. This characteristic is exploited to create molecules that can recognize and interact with specific biological targets.

The primary application of boronic acid derivatives in this field is in the development of sensors for carbohydrates and other biologically significant molecules containing diol functionalities. The principle behind this sensing mechanism involves the reversible formation of a boronate ester upon interaction with a diol. This binding event can be engineered to produce a detectable signal, such as a change in fluorescence or color. For instance, researchers have designed fluorescent probes based on boronic acids that exhibit altered photophysical properties upon binding to saccharides like glucose. This has significant implications for the development of new diagnostic tools for conditions such as diabetes.

Furthermore, boronic acid pinacol esters are instrumental in the synthesis of probes for detecting reactive oxygen species (ROS), such as hydrogen peroxide. These probes are designed to undergo an irreversible oxidation reaction with ROS, leading to a distinct change in their optical or electrochemical properties. Given the role of ROS in various pathological processes, including inflammation and neurodegenerative diseases, such synthetic tools are crucial for advancing our understanding and detection of these conditions.

The versatility of 1-phenylpyrrole-2-boronic acid pinacol ester also extends to its use in constructing more complex molecular recognition systems. The phenylpyrrole scaffold can be further functionalized to introduce additional binding sites or to tune the electronic properties of the boronic acid group, thereby enhancing the selectivity and affinity of the resulting sensor or probe.

Table 1: Applications of Boronic Acid Pinacol Esters in Chemical Biology and Sensing

| Application Area | Principle of Operation | Target Analytes | Potential Impact |

|---|---|---|---|

| Carbohydrate Sensing | Reversible boronate ester formation with diols | Glucose, Fructose, other saccharides | Development of new diagnostic tools for diabetes and other metabolic disorders |

| ROS Detection | Irreversible oxidation of the boronic acid moiety | Hydrogen peroxide, other reactive oxygen species | Improved understanding and detection of oxidative stress-related diseases |

| Molecular Recognition | Synthesis of complex receptors with tailored binding properties | Neurotransmitters, nucleic acids, other biomolecules | Advancements in drug discovery and the study of biological pathways |

Sustainable Synthesis and Circular Economy Approaches for Organoboron Reagents

The increasing focus on environmental sustainability is driving significant changes in the chemical industry. For organoboron reagents like 1-phenylpyrrole-2-boronic acid pinacol ester, this translates into a growing emphasis on sustainable synthesis methods and the integration of circular economy principles.

Sustainable Synthesis:

Green chemistry principles are being increasingly applied to the synthesis of boronic esters. Traditional methods often involve multiple steps, the use of hazardous reagents, and the generation of significant waste. Modern approaches aim to overcome these limitations through strategies such as:

One-Pot Syntheses: These methods combine multiple reaction steps into a single procedure, reducing the need for intermediate purification and minimizing solvent use and waste generation.

Catalytic Borylation: The use of transition metal catalysts, such as iridium or palladium, allows for the direct C-H borylation of aromatic and heteroaromatic compounds. This approach offers high atom economy and avoids the need for pre-functionalized starting materials.

Mechanochemistry: This solvent-free technique involves the use of mechanical force to drive chemical reactions. The synthesis of boronic esters from boronic acids and diols via simple grinding is an example of a more environmentally benign approach.

Use of Greener Solvents: Replacing hazardous organic solvents with more sustainable alternatives, such as water or bio-derived solvents, is a key aspect of green synthesis.

Circular Economy Approaches:

The concept of a circular economy, which aims to eliminate waste and promote the continual use of resources, is gaining traction in the chemical sector. For organoboron reagents, a circular approach would involve not only their sustainable synthesis but also the recovery and reuse of boron-containing byproducts from subsequent reactions.

While the direct recycling of organoboron reagents from synthetic waste streams is still a developing area, the broader principles of a circular economy can be applied. A significant application of boronic esters is in Suzuki-Miyaura cross-coupling reactions. The boron-containing byproduct of this reaction is typically boric acid or its derivatives. Developing methods to efficiently recover and reconvert these byproducts back into valuable boronic esters would represent a significant step towards a circular economy for this class of compounds.

Furthermore, the broader recycling of boron waste from various industrial processes, such as in the manufacturing of ceramics and construction materials, highlights the potential for creating value from what was previously considered waste. Applying a similar mindset to the byproducts of organic synthesis is a key future direction for research in this area.

Table 2: Green Chemistry Approaches for the Synthesis of Boronic Esters

| Approach | Description | Key Advantages |

|---|---|---|

| One-Pot Synthesis | Multiple reaction steps are performed in a single reaction vessel. | Reduced waste, lower solvent consumption, increased efficiency. |

| Catalytic C-H Borylation | Direct functionalization of C-H bonds using a metal catalyst. | High atom economy, avoids pre-functionalization of substrates. |

| Mechanochemistry | Use of mechanical force to induce chemical reactions without solvents. | Environmentally benign, reduced energy consumption in some cases. |

| Aqueous Synthesis | Performing reactions in water as the solvent. | Reduced use of volatile organic compounds, improved safety. |

Q & A

Q. What are the standard synthetic protocols for preparing 1-phenylpyrrole-2-boronic acid pinacol ester?

The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura couplings using tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate as a precursor with aryl halides under inert atmospheres. Key conditions include:

Q. How does solvent selection impact the solubility of boronic acid pinacol esters?

Solubility varies significantly with solvent polarity and steric effects. For example:

- Non-polar solvents (e.g., methylcyclohexane): Low solubility due to micelle formation in boronic acids .

- Polar aprotic solvents (e.g., acetone, DME): Enhanced solubility for esters, critical for cross-coupling efficiency .

- Protic solvents (e.g., water): Limited utility due to hydrolysis risks. Pre-drying solvents and using anhydrous conditions are recommended .

Q. What spectroscopic methods are used to characterize this compound?

- 1H and 11B NMR : Confirm boronate ester formation (11B NMR signals at δ ~30–35 ppm) and aromatic proton environments .

- X-ray crystallography : Resolves structural ambiguities in sterically hindered derivatives .

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for M+Na⁺ adducts) .

Advanced Research Questions

Q. How can contradictory solubility data for boronic acid derivatives be resolved?

Contradictions arise from:

- Dynamic equilibria : Boronic acids exist in equilibrium with anhydrides, affecting solubility measurements .

- Micelle formation : Aggregation in aqueous-organic mixtures alters apparent solubility .

Solution : Use pinacol esters (stable, single-component systems) for reproducible data. Pre-equilibrate solutions and report solvent drying methods explicitly .

Q. What strategies optimize Suzuki-Miyaura coupling efficiency with sterically hindered substrates?

Challenges include slow transmetallation and catalyst poisoning. Optimize via:

Q. How do hydrolysis pathways affect boronate ester stability during storage?

Hydrolysis is pH-dependent:

Q. What role does this compound play in synthesizing bioactive molecules?

It serves as a key intermediate in:

- Anticancer agents : Coupling with heteroaryl halides to form kinase inhibitors .

- PET tracers : Boronated aromatics for radiopharmaceuticals .

Example: Reaction with 5-fluoropicolinamide yields tert-butyl 4-(6-carbamoyl-3-fluoropyridin-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (75% yield), a precursor to kinase inhibitors .

Q. How can computational modeling aid in predicting reactivity?

- DFT calculations : Predict regioselectivity in cross-couplings by analyzing frontier molecular orbitals (FMOs) .

- Solvent interaction models : COSMO-RS simulations correlate experimental solubility with solvent polarity .

Methodological Guidelines

9. Best practices for handling air-sensitive reactions:

- Use Schlenk lines or gloveboxes for catalyst weighing .

- Degas solvents via freeze-pump-thaw cycles .

10. Troubleshooting low yields in cross-couplings:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.